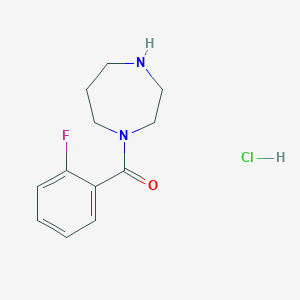![molecular formula C9H17NO2 B13206108 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol is a bicyclic compound featuring an oxabicyclo[321]octane core with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-8-oxabicyclo[321]octan-2-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor to form the oxabicyclo[32Specific reaction conditions, such as the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride, are often employed to facilitate the ring-opening polymerization of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, diazomethane for ring enlargement, and various organic bases for enantioselective synthesis .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitrous acid deamination of the compound can lead to the formation of classical and non-classical carbonium ions .
Scientific Research Applications
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Uniqueness
2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific combination of an oxabicyclo[3.2.1]octane core and an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(2-aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C9H17NO2/c10-6-5-9(11)4-3-7-1-2-8(9)12-7/h7-8,11H,1-6,10H2 |
InChI Key |
WWRSJKLQZQMETB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
![2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
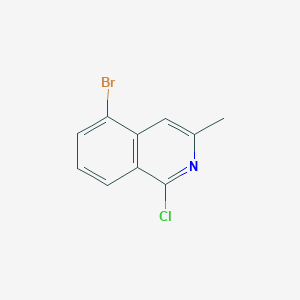
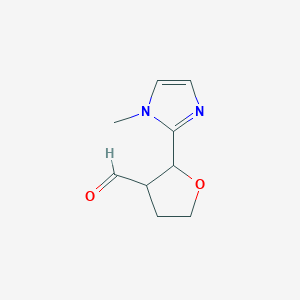
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)

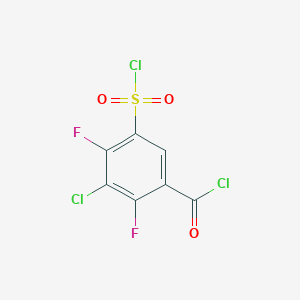
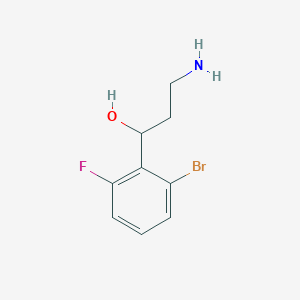
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
